molecular formula C18H19FN2O3 B2646855 (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903350-49-1

(3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2646855
CAS No.: 1903350-49-1
M. Wt: 330.359
InChI Key: HIJBCSXMYSQTTQ-UHFFFAOYSA-N
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Description

The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with diverse applications in scientific research. Its unique structural composition, featuring both a fluorinated aromatic ring and a pyrrolidine ring, renders it a compound of interest across various fields including chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps:

  • Formation of the Fluoro-Methoxyphenyl Intermediate: The synthesis typically begins with the creation of a (3-fluoro-4-methoxyphenyl) precursor. This might be achieved via a halogenation reaction, introducing a fluorine atom into a methoxyphenyl compound under controlled conditions.

  • Pyrrolidine Ring Incorporation: The next step involves introducing the pyrrolidine ring. This could be achieved through a cyclization reaction where the intermediate reacts with a suitable nitrogen-containing precursor to form the pyrrolidine ring.

  • Coupling Reaction: The final step involves the coupling of the (3-fluoro-4-methoxyphenyl) component with the pyrrolidine component, facilitated by a suitable coupling reagent, such as a peptide coupling agent under mild reaction conditions.

Industrial Production Methods

Industrial synthesis of this compound might employ scalable methods such as:

  • Continuous Flow Chemistry: This method allows for the continuous synthesis of large quantities of the compound while maintaining consistent reaction conditions.

  • Batch Processing: Traditional batch processing with optimized reaction conditions for each stage of synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly on the pyrrolidine ring.

  • Reduction: Reductive conditions can alter the fluorinated aromatic ring.

  • Substitution: Both the methoxy and fluoro groups on the phenyl ring make it amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) is a common choice.

  • Substitution Reagents: Organometallic reagents or halogenated agents can facilitate substitution reactions.

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Conversion to alcohols or alkanes.

  • Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

The compound finds extensive applications in multiple fields:

  • Chemistry: Used as a model compound in reaction mechanism studies.

  • Biology: Its interaction with biological systems is studied to understand cellular processes.

  • Medicine: Potential therapeutic agent for targeting specific biochemical pathways.

  • Industry: Used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of both a fluorinated aromatic ring and a pyrrolidine ring:

  • Unique Structural Features: The combination of a fluorinated aromatic ring and a pyrrolidine ring is rare.

  • Enhanced Stability: The fluorine atom increases the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • (3-Fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (4-Methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-12-3-6-17(20-10-12)24-14-7-8-21(11-14)18(22)13-4-5-16(23-2)15(19)9-13/h3-6,9-10,14H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJBCSXMYSQTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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